Paeonilactone A
Overview
Description
Paeonilactone A is a monoterpenoid compound isolated from Paeony root, specifically from the roots of Paeonia albiflora PALLAS var. trichocarpa BUNGE. It is one of three monoterpenoids, alongside paeonilactone B and C, identified through chemical and spectroscopic studies for their unique structures (Hayashi et al., 1985).
Synthesis Analysis
The synthesis of paeonilactone A has been a subject of interest due to its complex structure and potential pharmacological activities. A notable approach to its synthesis involves palladium-, copper-, and enzyme-catalyzed reactions starting from 1,3-cyclohexadiene. A palladium(II)-catalyzed 1,4-oxylactonization of a conjugated diene is a key step, introducing two oxygen substituents essential for the molecule. This method allows complete control over all four stereogenic centers, marking the first enantioselective synthesis route from an achiral substrate (Jonasson, Rönn, & Bäckvall, 2000).
Molecular Structure Analysis
The molecular structure of paeonilactone A is characterized by its monoterpenoid skeleton, featuring multiple stereocenters and oxygen-containing functional groups. The compound's structure was elucidated through chemical and spectroscopic methods, underscoring the complexity and uniqueness of its molecular architecture (Hayashi et al., 1985).
Chemical Reactions and Properties
Paeonilactone A's chemical properties are intriguing due to its ability to form various adducts under specific conditions. For instance, new paeonilactone-A adducts have been synthesized through anaerobic incubation of paeoniflorin with Lactobacillus brevis in the presence of arylthiols. These adducts highlight the reactivity of paeonilactone A and its potential for chemical modifications (Abdel-Hafez et al., 2001).
Physical Properties Analysis
While specific studies detailing the physical properties of paeonilactone A are limited, the compound's structural complexity and stereochemistry suggest it possesses unique physical characteristics. Research focusing on its synthesis and molecular structure provides indirect insights into its physical nature, primarily through the methodologies employed for its isolation and characterization (Jonasson, Rönn, & Bäckvall, 2000).
Chemical Properties Analysis
The chemical behavior of paeonilactone A, particularly in reactions leading to the formation of adducts and its synthesis, demonstrates its reactive potential and the ability to engage in complex chemical transformations. The enantioselective synthesis approaches highlight the molecule's capacity for stereoselective reactions, which is critical for developing pharmacologically active compounds (Abdel-Hafez et al., 2001).
Scientific Research Applications
Isolation and Structural Analysis
- Paeonilactone A is one of the monoterpenoids isolated from Paeony root, specifically the roots of Paeonia albiflora PALLAS var. trichocarpa BUNGE. Its structure was determined through chemical and spectroscopic studies (Hayashi et al., 1985).
Synthesis and Pharmacological Interest
- The first total syntheses of Paeonilactone A were reported due to the interest in its analgesic properties, which were observed in extracts from plants of the paeony family used in Chinese and Japanese herbal medicine (Richardson et al., 1990).
Anti-Proliferative Activity
- Research on derivatives of Paeonia lactiflora roots, which include Paeonilactone A, showed anti-proliferative activities against human breast and ovarian cancer cells, highlighting its potential in cancer research (Li et al., 2014).
Neuroprotective Properties
- Studies have demonstrated that certain monoterpenes, including Paeonilactone A, isolated from Paeonia lactiflora roots can protect rat cortical cells from oxidative stress, indicating potential neuroprotective benefits (Kim et al., 2009).
Enantioselective Synthesis
- There have been advancements in the enantioselective synthesis of Paeonilactone A, allowing complete control of its stereogenic centers, which is significant for pharmaceutical applications (Jonasson et al., 2000).
Metabolic Studies
- Analytical methods have been developed to study the metabolism of compounds like Paeonilactone A in biological systems, providing insights into its pharmacokinetics and potential therapeutic effects (Wang et al., 2017).
properties
IUPAC Name |
(3R,3aR,6S,7aR)-6-hydroxy-3,6-dimethyl-3a,4,7,7a-tetrahydro-3H-1-benzofuran-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O4/c1-5-6-3-8(11)10(2,13)4-7(6)14-9(5)12/h5-7,13H,3-4H2,1-2H3/t5-,6-,7-,10+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NODZICYHUGDVAM-IBNKKVAHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(=O)C(CC2OC1=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]2CC(=O)[C@@](C[C@H]2OC1=O)(C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paeonilactone A | |
CAS RN |
98751-79-2 | |
Record name | Paeonilactone A | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0098751792 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PAEONILACTONE A | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LQV4N956WD | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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